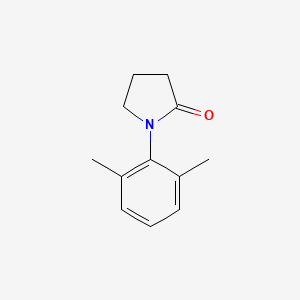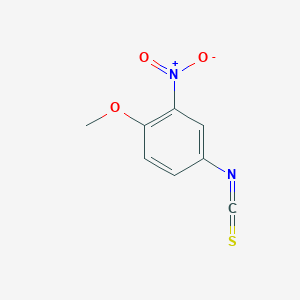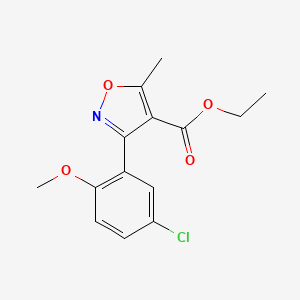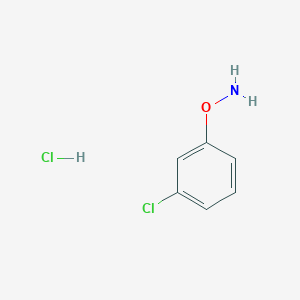
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate is an organic compound characterized by the presence of bromine, fluorine, and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate typically involves the reaction of ethyl acetoacetate with bromine and fluorine sources under controlled conditions. One common method is the bromination of ethyl acetoacetate followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are commonly used. These reactions often require catalysts and controlled temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted butenoates, while addition reactions can produce halogenated or hydrogenated derivatives.
Applications De Recherche Scientifique
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The ester moiety can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-4-Bromo-2,3-difluoro-2-butenoate: The geometric isomer of the compound with different spatial arrangement of substituents.
Methyl (Z)-4-Bromo-2,3-difluoro-2-butenoate: A similar compound with a methyl ester instead of an ethyl ester.
Ethyl (Z)-4-Chloro-2,3-difluoro-2-butenoate: A compound with chlorine instead of bromine.
Uniqueness
This compound is unique due to the combination of bromine and fluorine atoms, which impart distinct reactivity and properties. The (Z)-configuration also influences its chemical behavior and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H7BrF2O2 |
|---|---|
Poids moléculaire |
229.02 g/mol |
Nom IUPAC |
ethyl 4-bromo-2,3-difluorobut-2-enoate |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-6(10)5(9)4(8)3-7/h2-3H2,1H3 |
Clé InChI |
XGTYEJCRSMWESN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(CBr)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)
![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)



![Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)

![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)
![O-[3-(Benzyloxy)phenyl]hydroxylamine](/img/structure/B13692180.png)
